molecular formula C11H11BrO B3048012 3-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one CAS No. 152356-67-7

3-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one

Cat. No.: B3048012
CAS No.: 152356-67-7
M. Wt: 239.11 g/mol
InChI Key: HXWJNKZLVKSXGC-UHFFFAOYSA-N
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Description

3-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one is a chemical compound that belongs to the class of brominated benzoannulenes. This compound is characterized by its unique structure, which includes a bromine atom attached to a dihydrobenzoannulene ring system. The presence of the bromine atom and the dihydrobenzoannulene core makes this compound interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one typically involves the bromination of a suitable precursor. One common method is the bromination of 8,9-dihydro-5H-benzo[7]annulen-6(7H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the bromination reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing structure.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives of the original compound.

Scientific Research Applications

3-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one involves its interaction with specific molecular targets. The bromine atom and the dihydrobenzoannulene core can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-6,7-dihydro-5H-benzo[7]annulene
  • 3-Bromo-6,7-dihydro-5H-benzo[7]annulene
  • 2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine

Uniqueness

3-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one is unique due to its specific bromination pattern and the presence of the dihydrobenzoannulene core

Properties

IUPAC Name

3-bromo-5,7,8,9-tetrahydrobenzo[7]annulen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c12-10-5-4-8-2-1-3-11(13)7-9(8)6-10/h4-6H,1-3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWJNKZLVKSXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC2=C(C1)C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602334
Record name 3-Bromo-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152356-67-7
Record name 3-Bromo-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-one (9.42 g) in a mixture of acetic acid (1.85 ml), conc. sulfuric acid (9.24 ml) and water (24.56 ml) was added portionwise a solution of sodium nitrate (4.08 g) in water (6.00 ml) with ice salt bath cooling and the whole was stirred for 1 hour. The solution was added to a solution of cuprous bromide (10.02 g) and sodium bromide (9.40 g) in a mixture of 47% hydrobromic acid (27.72 ml) and water (61.52 ml) at 75° C. and the whole was stirred for 0.5 hour. After cooling, ice water (100 ml) and chloroform (200 ml) were added to the mixture. The insoluble material was filtered off. The organic layer was separated and the aqueous layer was extracted with chloroform. The combined organic layer was washed with brine, dried over anhydrous sodium sulfate, and treated with active carbon (0.65 g). The solution was evaporated in vacuo and the residue was purified by column chromatography on silica gel with toluene as an eluent to give 3-bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-one (6.34 g).
Quantity
9.42 g
Type
reactant
Reaction Step One
Quantity
9.24 mL
Type
reactant
Reaction Step One
Quantity
1.85 mL
Type
solvent
Reaction Step One
Name
Quantity
24.56 mL
Type
solvent
Reaction Step One
Quantity
4.08 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cuprous bromide
Quantity
10.02 g
Type
reactant
Reaction Step Three
Quantity
9.4 g
Type
reactant
Reaction Step Three
Quantity
27.72 mL
Type
solvent
Reaction Step Three
Name
Quantity
61.52 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one
Reactant of Route 2
3-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one
Reactant of Route 3
3-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one
Reactant of Route 4
3-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one
Reactant of Route 5
3-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one
Reactant of Route 6
3-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one

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